molecular formula C16H19ClN4O2 B4664897 N-(3-chlorophenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(3-chlorophenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B4664897
M. Wt: 334.80 g/mol
InChI Key: MGSRPKHGXKQJJD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidine ring, and a tetrahydropyrimidine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with piperidine and urea under acidic conditions to form the tetrahydropyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Amines in the presence of a base like triethylamine at room temperature.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(3-chlorophenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterases.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. In the context of enzyme inhibition, the compound binds to the active site of cholinesterases, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where increased acetylcholine levels can help alleviate cognitive symptoms.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide: A potent dual inhibitor of acetylcholinesterase and butyrylcholinesterase.

    2-chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime: Exhibits antimalarial activity.

Uniqueness

N-(3-chlorophenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit cholinesterases with high potency makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

N-(3-chlorophenyl)-6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c17-11-5-4-6-12(9-11)18-15(23)13-10-14(22)20-16(19-13)21-7-2-1-3-8-21/h4-6,9,13H,1-3,7-8,10H2,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSRPKHGXKQJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(CC(=O)N2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-chlorophenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide
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N-(3-chlorophenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 3
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N-(3-chlorophenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 4
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N-(3-chlorophenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 5
N-(3-chlorophenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 6
N-(3-chlorophenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

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